molecular formula C13H22NO4S- B14639837 ({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide CAS No. 55551-32-1

({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide

Cat. No.: B14639837
CAS No.: 55551-32-1
M. Wt: 288.39 g/mol
InChI Key: QCLSXXSVRQDPRJ-UHFFFAOYSA-M
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Description

“({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a ketone, an enone, and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” can be approached through a multi-step process:

    Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.

    Introduction of the Ketone and Enone Groups: The ketone and enone functionalities can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Sulfinyl Group: The sulfinyl group can be introduced via sulfoxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

“({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” can undergo various types of chemical reactions:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functionalities.

    Reduction: Reduction reactions can be used to convert the ketone and enone groups to alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the azepane ring or the sulfinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural complexity. It could be investigated for its activity against various biological targets, such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups may impart desirable characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism of action of “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfonyl)oxidanide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    ({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}thio)oxidanide: Similar structure but with a thioether group instead of a sulfinyl group.

Uniqueness

The uniqueness of “({[2-(2,3-Dimethylazepan-1-yl)-5-oxopent-1-en-3-yl]oxy}sulfinyl)oxidanide” lies in its combination of functional groups, which may impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

55551-32-1

Molecular Formula

C13H22NO4S-

Molecular Weight

288.39 g/mol

IUPAC Name

[2-(2,3-dimethylazepan-1-yl)-5-oxopent-1-en-3-yl] sulfite

InChI

InChI=1S/C13H23NO4S/c1-10-6-4-5-8-14(11(10)2)12(3)13(7-9-15)18-19(16)17/h9-11,13H,3-8H2,1-2H3,(H,16,17)/p-1

InChI Key

QCLSXXSVRQDPRJ-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCN(C1C)C(=C)C(CC=O)OS(=O)[O-]

Origin of Product

United States

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